2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile
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Overview
Description
2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry . The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This structure imparts unique chemical and physical properties to the compound.
Preparation Methods
The synthesis of 2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile can be approached through various methods. One common method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide . Another method involves the condensation of aldehydes with N-tosylhydrazine to generate N-tosylhydrazones, which are then reductively coupled in situ with 1H-tetrazole-5-thiols under metal-free conditions to afford the thioethers in high yields .
Chemical Reactions Analysis
2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, sodium azide, and dicyandiamide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azide typically results in the formation of tetrazole derivatives .
Scientific Research Applications
2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, tetrazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. Tetrazoles are often used as bioisosteres of carboxylic acids due to their similar pKa values . This allows the compound to mimic the biological activity of carboxylic acids, leading to various pharmacological effects. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions .
Comparison with Similar Compounds
2-((1-Isopropyl-1h-tetrazol-5-yl)thio)acetonitrile can be compared with other tetrazole derivatives, such as 1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles and 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique isopropyl group in this compound may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N5S |
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Molecular Weight |
183.24 g/mol |
IUPAC Name |
2-(1-propan-2-yltetrazol-5-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C6H9N5S/c1-5(2)11-6(8-9-10-11)12-4-3-7/h5H,4H2,1-2H3 |
InChI Key |
CVXMUBHBIDQDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN=N1)SCC#N |
Origin of Product |
United States |
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